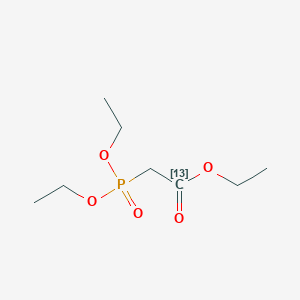

Triethyl phosphonoacetate-1-13C

Description

Significance of Stable Isotope Labeling in Advanced Organic Synthesis and Mechanistic Elucidation

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. nih.gov The most common isotope of carbon is ¹²C, but the stable isotope ¹³C, which possesses an additional neutron, can be strategically incorporated into organic molecules. medchemexpress.com This subtle change in mass does not significantly alter the chemical reactivity of the molecule but provides a powerful spectroscopic handle to track the fate of the labeled atom through complex reaction sequences. nih.govacs.org

The primary advantage of using ¹³C labeling lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govfrontiersin.org In ¹³C NMR, the labeled carbon atom gives a distinct signal, allowing chemists to unambiguously determine its position in the final product. frontiersin.orgpressbooks.pub This is crucial for understanding bond-forming and bond-breaking events, key steps in any chemical reaction. nih.gov Similarly, in mass spectrometry, the increased mass of the labeled fragment provides a clear signature to differentiate it from unlabeled counterparts, aiding in the identification of intermediates and products. nih.gov This ability to trace the path of a specific carbon atom is invaluable for unraveling complex reaction mechanisms, confirming proposed pathways, and discovering new chemical transformations. nih.govacs.org

Overview of Triethyl Phosphonoacetate as a Pivotal Reagent in Modern Synthetic Chemistry

Triethyl phosphonoacetate is a versatile and widely employed reagent in organic synthesis. htdchem.comhtdchem.com Its chemical formula is C₈H₁₇O₅P, and it is a key player in the renowned Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This reaction is a cornerstone of alkene synthesis, providing a reliable method for forming carbon-carbon double bonds, predominantly with high E-selectivity (favoring the trans isomer). wikipedia.orgnrochemistry.com

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion, generated by treating triethyl phosphonoacetate with a base, with an aldehyde or ketone. wikipedia.orgslideshare.net One of the significant advantages of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com This has made triethyl phosphonoacetate a go-to reagent for the synthesis of a vast array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. htdchem.comguidechem.com

Rationale for Site-Specific Carbon-13 Enrichment at the C-1 Position in Triethyl Phosphonoacetate-1-13C

The specific placement of the ¹³C label at the C-1 position (the carbonyl carbon) of triethyl phosphonoacetate is a deliberate and strategic choice for several key reasons. This position is at the very heart of the Horner-Wadsworth-Emmons reaction's bond-forming events.

By labeling the C-1 carbon, researchers can directly monitor the fate of the carbonyl group throughout the reaction sequence. In mechanistic studies of the HWE reaction, tracking this specific carbon atom using ¹³C NMR spectroscopy provides definitive evidence for the formation of the key oxaphosphetane intermediate and its subsequent decomposition to form the alkene product. wikipedia.orgnrochemistry.com The chemical shift and coupling patterns of the ¹³C-labeled carbon in the starting material, intermediates, and the final product offer a detailed picture of the changing electronic environment and bonding at this critical position. This precise information is instrumental in confirming the proposed mechanism and understanding the factors that control the stereoselectivity of the reaction.

Furthermore, when the resulting alkene is used in subsequent transformations, the ¹³C label at this specific position continues to serve as a valuable probe for mechanistic investigations of those reactions as well. This site-specific labeling transforms triethyl phosphonoacetate into a powerful tool for gaining a deeper, more nuanced understanding of fundamental organic reactions.

Interactive Data Tables

Physical and Chemical Properties of Triethyl phosphonoacetate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇O₅P | htdchem.comwikipedia.org |

| Molar Mass | 224.19 g/mol | wikipedia.org |

| Appearance | Colorless liquid | htdchem.com |

| Boiling Point | 142-145 °C at 9 mmHg | wikipedia.org |

| Density | 1.155 g/mL | htdchem.com |

Properties of Triethyl phosphonoacetate-1-¹³C

| Property | Value |

| Molecular Formula | C₇¹³CH₁₇O₅P |

| Molar Mass | ~225.19 g/mol |

| Isotopic Enrichment | Typically 99 atom % ¹³C |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459099 | |

| Record name | Triethyl phosphonoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-67-6 | |

| Record name | Triethyl phosphonoacetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61203-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Triethyl Phosphonoacetate 1 13c

Accessing ¹³C-Enriched Precursors for Phosphonate (B1237965) Synthesis

The synthesis of Triethyl phosphonoacetate-1-¹³C is fundamentally dependent on the availability of precursors enriched with the ¹³C isotope at the desired position. These precursors are typically derived from commercially available, simple ¹³C-labeled molecules.

Routes from Commercial Carbon-13 Sources

The primary commercial source for introducing a ¹³C-labeled carbonyl group is ¹³C-labeled acetic acid or its derivatives. Commercially available Acetic-1-¹³C acid serves as a versatile starting material. This isotopically labeled compound can be subjected to standard organic transformations to yield more complex precursors suitable for phosphonate synthesis.

Another critical and more direct precursor is Ethyl bromoacetate-1-¹³C. This compound is commercially available from various suppliers of stable isotopes. Its direct use in the synthesis of the target molecule simplifies the synthetic route, bypassing the need for the initial conversion of acetic acid. The availability of such precursors is crucial for the efficient and cost-effective synthesis of the final labeled product.

Preparation of ¹³C-Labeled Acyl Halides or Related Electrophiles

For the synthesis of Triethyl phosphonoacetate-1-¹³C, the most relevant electrophile is an ethyl haloacetate labeled at the carbonyl carbon. The preparation of Ethyl bromoacetate-1-¹³C from Acetic-1-¹³C acid is a key step. This transformation can be achieved through a two-step process:

Bromination of Acetic-1-¹³C acid: The Hell-Volhard-Zelinsky reaction can be employed to brominate the α-carbon of acetic acid. However, for labeling at the carbonyl carbon, this is not the desired pathway. Instead, the labeled acetic acid is first converted to its acyl halide.

Esterification: The resulting Bromoacetyl-1-¹³C bromide can then be esterified with ethanol (B145695) to yield Ethyl bromoacetate-1-¹³C.

Alternatively, direct esterification of Acetic-1-¹³C acid followed by α-bromination can be considered, though this may present challenges in selectivity. The most straightforward approach remains the utilization of commercially available Ethyl bromoacetate-1-¹³C.

Targeted Introduction of the Carbon-13 Isotope at the α-Carbon Position

With the ¹³C-labeled precursor in hand, the next critical phase is the formation of the carbon-phosphorus bond to construct the phosphonoacetate backbone. The Michaelis-Arbusov reaction is the most common and effective method for this transformation.

Adaptation of Arbusov-Type Reactions for Isotopic Incorporation

The Michaelis-Arbusov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. wikipedia.org In the context of synthesizing Triethyl phosphonoacetate-1-¹³C, this involves the reaction of triethyl phosphite with Ethyl bromoacetate-1-¹³C.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic α-carbon of Ethyl bromoacetate-1-¹³C. This is followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced bromide ion to yield the final product, Triethyl phosphonoacetate-1-¹³C, and ethyl bromide as a byproduct. The reaction is typically carried out at elevated temperatures. wikipedia.org

The general reaction is as follows: (C₂H₅O)₃P + BrCH₂¹³COOC₂H₅ → (C₂H₅O)₂P(O)CH₂¹³COOC₂H₅ + C₂H₅Br

The use of the ¹³C-labeled ethyl bromoacetate (B1195939) ensures that the isotopic label is specifically incorporated at the carbonyl carbon of the phosphonoacetate.

Modified Condensation and Alkylation Reactions for Labeling

While the Michaelis-Arbusov reaction is the most direct method, alternative strategies involving condensation and alkylation could theoretically be employed. For instance, one could envision the generation of a phosphonate carbanion from a simpler phosphonate, such as diethyl methylphosphonate, followed by carboxylation with a ¹³C-labeled carbon dioxide source and subsequent esterification. However, this multi-step approach is generally less efficient and more complex than the well-established Arbusov reaction for this specific target molecule.

Alkylation of a pre-formed phosphonate enolate with a ¹³C-labeled electrophile is another possibility. For example, the enolate of diethyl phosphonoacetate could be reacted with a ¹³C-labeled methylating agent, followed by oxidation. However, for introducing the label at the carbonyl position, this is not a direct route.

Methodological Advancements in the Synthesis of Triethyl Phosphonoacetate-1-13C

While the fundamental synthetic route to Triethyl phosphonoacetate-1-¹³C relies on the classical Michaelis-Arbusov reaction, advancements in reaction conditions and purification techniques can improve efficiency and purity. The use of catalysts or microwave irradiation to accelerate the Arbusov reaction has been explored for various substrates, potentially reducing reaction times and improving yields for the synthesis of the labeled compound.

Furthermore, purification of the final product is critical to ensure high isotopic enrichment and chemical purity for its intended applications. Chromatographic techniques, such as column chromatography, are typically employed to separate the desired product from any unreacted starting materials and byproducts.

Below is a table summarizing the key reactants and products in the primary synthetic route:

| Compound Name | Role in Synthesis | Chemical Formula |

| Triethyl phosphite | Reactant | C₆H₁₅O₃P |

| Ethyl bromoacetate-1-¹³C | Labeled Precursor | C₄H₇BrO₂ |

| Triethyl phosphonoacetate-1-¹³C | Final Product | C₈H₁₇O₅P |

| Ethyl bromide | Byproduct | C₂H₅Br |

A second table provides a hypothetical comparison of reaction conditions, illustrating how variations could be explored to optimize the synthesis:

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Neat (no solvent) | Toluene | Acetonitrile |

| Temperature | 120-140 °C | 110 °C | 80 °C |

| Reaction Time | 6-8 hours | 12 hours | 24 hours |

| Catalyst | None | None | Lewis Acid |

This structured approach, beginning with accessible ¹³C-labeled precursors and employing a well-established reaction for C-P bond formation, provides a reliable pathway for the synthesis of Triethyl phosphonoacetate-1-¹³C. The availability of this isotopically labeled compound opens avenues for detailed investigations into biochemical pathways and reaction mechanisms.

Optimized Reaction Conditions for High Isotopic Purity and Yield

Optimizing the reaction is crucial to maximize the yield and ensure the isotopic label is retained without scrambling. Key parameters that are controlled include temperature, reaction time, and purification methods.

Reaction Temperature: The Michaelis-Arbuzov reaction is typically exothermic. The temperature is carefully controlled, often maintained between 90°C and 120°C. google.com Maintaining a stable temperature is critical to prevent side reactions that could lower the yield and complicate purification.

Catalysis: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide can be employed to enhance the reaction rate and improve yields, particularly when dealing with less reactive chloroacetates. google.com

Reaction Time: The reaction is typically run for several hours (e.g., 6-8 hours for addition, followed by 6-8 hours of heating) to ensure it goes to completion. google.com Monitoring the reaction progress, for instance by gas chromatography, helps in determining the optimal time to stop the reaction, maximizing the conversion of the labeled starting material.

Purification: After the reaction, the crude product is purified to remove unreacted starting materials and byproducts. Distillation under reduced pressure (vacuum distillation) is a common and effective method for purifying triethyl phosphonoacetate. orgsyn.orgchemicalbook.com For high-purity applications, column chromatography using silica (B1680970) gel may also be employed. orgsyn.org The choice of purification method is critical to achieving high chemical and isotopic purity.

Table 1: Optimized Synthesis Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Ethyl chloroacetate-1-¹³C | Introduces the isotopic label at the desired position. |

| Reagent | Triethyl phosphite | Reacts with the labeled starting material in the Michaelis-Arbuzov reaction. |

| Temperature | 90°C - 120°C | Controls reaction rate and minimizes side products. google.com |

| Catalyst | Tetrabutylammonium iodide (optional) | Increases reaction rate and yield. google.com |

| Purification | Vacuum Distillation / Column Chromatography | Removes impurities to achieve high chemical and isotopic purity. orgsyn.orgchemicalbook.com |

Scale-Up Considerations for Laboratory and Industrial Applications

Scaling the synthesis of Triethyl phosphonoacetate-1-¹³C from the laboratory to an industrial setting presents several challenges.

Cost Management: Isotopically labeled starting materials are significantly more expensive than their unlabeled counterparts. Therefore, process optimization to maximize yield and minimize waste is of paramount economic importance.

Thermal Management: The exothermic nature of the Michaelis-Arbuzov reaction requires efficient heat dissipation, which becomes more challenging in large-scale reactors. Proper reactor design and cooling systems are essential to maintain temperature control and prevent runaway reactions.

Reagent Handling: Handling large quantities of reagents like triethyl phosphite requires specialized equipment and adherence to strict safety protocols.

Byproduct Management: The reaction produces ethyl chloride as a byproduct. google.com In an industrial setting, this must be captured and handled appropriately, both for environmental reasons and potential recycling.

Quality Control: Consistent batch-to-batch quality is essential. This requires robust in-process monitoring and final product analysis to ensure the isotopic enrichment and chemical purity meet specifications for every batch. researchgate.net

Analytical Verification of Isotopic Enrichment and Positional Specificity

Following synthesis, rigorous analytical testing is performed to confirm that the ¹³C isotope has been incorporated at the correct position and to quantify the level of isotopic enrichment. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this verification. frontiersin.org

Quantitative Mass Spectrometry for Isotopic Purity

Quantitative mass spectrometry is used to determine the isotopic purity of the synthesized compound. This technique separates ions based on their mass-to-charge ratio (m/z).

The molecular weight of unlabeled Triethyl phosphonoacetate (C₈H₁₇O₅P) is approximately 224.19 g/mol . wikipedia.org The introduction of a single ¹³C atom at the C-1 position increases the molecular weight by approximately one unit. By comparing the intensity of the mass peak for the labeled molecule (M+1) to the peak for any residual unlabeled molecule (M), the isotopic enrichment can be accurately calculated. High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, are capable of resolving the small mass differences between isotopes and providing precise quantification. acs.orgnih.gov

Table 2: Mass Spectrometry Data for Triethyl phosphonoacetate-1-¹³C

| Compound | Molecular Formula | Theoretical Mass (Da) | Observed m/z | Isotopic Enrichment |

|---|---|---|---|---|

| Unlabeled Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.0868 | ~224.09 | N/A |

High-Resolution NMR Spectroscopy for Positional Confirmation

While mass spectrometry confirms that the label has been incorporated, high-resolution NMR spectroscopy is used to verify its exact position within the molecule. Both ¹³C and ¹H NMR provide crucial information.

In ¹³C NMR spectroscopy, the signal for the ¹³C-enriched carbon atom will be exceptionally intense compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%). For Triethyl phosphonoacetate-1-¹³C, a significantly enhanced signal is expected for the carbonyl carbon (C=O). The chemical shift of this carbon is typically around 165.7 ppm. yale.edu Furthermore, the coupling between the ¹³C nucleus and the adjacent phosphorus nucleus (³¹P) results in a characteristic splitting of the signal (a doublet), confirming the C-P bond proximity. The coupling constant (J-coupling) provides additional structural confirmation. yale.edu The methylene (B1212753) carbon (CH₂) adjacent to the phosphorus atom also shows coupling to the phosphorus. yale.edu

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings for Triethyl phosphonoacetate-1-¹³C

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Coupling (JC-P, Hz) | Expected Signal Intensity |

|---|---|---|---|

| C-1 (¹³C=O) | ~165.7 | ~6 Hz (doublet) yale.edu | Highly Enhanced |

| C-2 (-CH₂-) | ~34.3 | ~134 Hz (doublet) yale.edu | Natural Abundance |

| Ethoxy (-OCH₂-) | ~62.6 | ~6 Hz (doublet) yale.edu | Natural Abundance |

| Ethoxy (-CH₃) | ~16.4 | ~7 Hz (doublet) yale.edu | Natural Abundance |

Mechanistic Investigations Using Triethyl Phosphonoacetate 1 13c

Probing the Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The introduction of a 13C label at the carbonyl carbon of triethyl phosphonoacetate provides a powerful tool for tracking the fate of this specific atom throughout the reaction, offering deep insights into the reaction pathway.

Elucidation of Oxaphosphetane Intermediate Formation and Decomposition Pathways

The currently accepted mechanism of the HWE reaction involves the formation of a cyclic oxaphosphetane intermediate. researchgate.net The reaction begins with the deprotonation of the phosphonate (B1237965) to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the aldehyde or ketone, leading to the formation of the oxaphosphetane. wikipedia.orgub.edu The decomposition of this intermediate, which requires an electron-withdrawing group alpha to the phosphonate, ultimately yields the alkene and a water-soluble phosphate (B84403) salt. ub.edu

Labeling the phosphonate at the C1 position with 13C allows for the direct observation of the atoms involved in the formation and cleavage of the oxaphosphetane ring. While direct detection of the transient oxaphosphetane intermediate by techniques like low-temperature 31P NMR has been challenging, the analysis of the resulting 13C-labeled alkene and phosphate byproduct provides crucial information about the stereochemical course of the decomposition. researchgate.net The stereoselectivity of the HWE reaction is largely dictated by the formation and subsequent decomposition of this cyclic intermediate. ub.edu

Identification of Rate-Determining Steps via Isotopic Tracing

Isotopic labeling is a key strategy for identifying the rate-determining step (RDS) of a reaction. In the context of the HWE reaction, the nucleophilic addition of the phosphonate carbanion to the carbonyl compound is generally considered the rate-limiting step. wikipedia.org The observation of a primary kinetic isotope effect (KIE) when using Triethyl phosphonoacetate-1-13C can provide strong evidence for this. A significant KIE would indicate that the C-C bond formation between the phosphonate carbanion and the carbonyl carbon is indeed the slowest step in the reaction sequence. The presence of a KIE suggests that the isotopically labeled atom is at or very near the reaction site. wikipedia.org

Influence of Base and Solvent Systems on Reaction Kinetics

The choice of base and solvent can significantly impact the stereochemical outcome and reaction rate of the HWE reaction. numberanalytics.comconicet.gov.ar In-depth mechanistic studies have revealed the influence of these factors on the reaction. conicet.gov.ar For instance, the use of strong bases like sodium hydride or potassium hexamethyldisilazide (KHMDS) is common to deprotonate the phosphonate ester. numberanalytics.com The solvent can influence the stereoselectivity, with polar solvents such as DMF or DMSO often facilitating the reaction. numberanalytics.com

Isotopic labeling studies with this compound can quantify how different base and solvent combinations affect the rate constants of the elementary steps. By measuring the KIE under various conditions, researchers can gain a more granular understanding of how the base and solvent influence the transition state of the rate-determining step. For example, a change in KIE with a change in solvent could indicate a shift in the transition state structure, perhaps becoming more or less compact.

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Delineation

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. princeton.edu The KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kL/kH). wikipedia.org

Experimental Design and Measurement of 13C KIEs

The measurement of 13C KIEs can be performed using natural abundance starting materials, which has been a significant advancement in the field. harvard.edu A common method involves running the reaction to a specific conversion and then analyzing the isotopic composition of either the remaining starting material or the product. nih.gov For instance, the unreacted alkene can be re-isolated and analyzed by 13C NMR spectroscopy compared to a standard that has not undergone the reaction. nih.gov

To determine the 13C KIE for the HWE reaction using this compound, one would typically perform two parallel reactions, one with the labeled and one with the unlabeled phosphonate. The rates of these reactions would be carefully measured to determine the k12C/k13C ratio. More advanced techniques, such as using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy, can provide highly precise measurements of KIEs. researchgate.net

Below is a hypothetical data table illustrating the kind of results one might obtain from such an experiment.

| Base/Solvent System | k(unlabeled) (M⁻¹s⁻¹) | k(1-13C labeled) (M⁻¹s⁻¹) | 13C KIE (k/k*) |

| NaH / THF | 1.25 x 10⁻³ | 1.21 x 10⁻³ | 1.033 |

| KHMDS / Toluene | 2.50 x 10⁻³ | 2.42 x 10⁻³ | 1.033 |

| LiOH / H₂O | 0.80 x 10⁻³ | 0.78 x 10⁻³ | 1.026 |

This is a hypothetical table for illustrative purposes.

Interpretation of KIE Data for Transition State Characterization

The magnitude of the 13C KIE provides valuable information about the transition state structure. A normal primary KIE (k/k* > 1) is expected for the HWE reaction when the C-C bond formation is the rate-determining step, as the vibrational frequencies associated with the 13C-P bond are altered in the transition state. The magnitude of the KIE can indicate the extent of bond formation in the transition state. A larger KIE generally suggests a more "product-like" transition state where the new C-C bond is more fully formed.

Conversely, an inverse KIE (k/k* < 1) could suggest a pre-equilibrium step involving the labeled carbon, or a change in the hybridization of the carbon atom leading to a stiffening of the relevant vibrational modes in the transition state. By comparing experimentally determined KIEs with values predicted from computational models, a detailed picture of the transition state geometry can be developed. nih.gov

The following table presents hypothetical KIE data and their interpretation for the HWE reaction.

| Observed 13C KIE | Interpretation |

| ~1.00 | Isotopic substitution at C1 has little effect on the reaction rate. C-C bond formation is likely not the rate-determining step. |

| 1.02 - 1.05 | A normal primary KIE, consistent with C-C bond formation being the rate-determining step. The transition state is likely reactant-like. |

| > 1.05 | A large normal primary KIE, suggesting a more product-like transition state where the C-C bond is significantly formed. |

This is a hypothetical table for illustrative purposes.

Differentiation Between Concerted and Stepwise Mechanisms

The isotopic labeling of the carbonyl carbon in this compound serves as a powerful tool for elucidating reaction mechanisms, particularly in distinguishing between concerted and stepwise pathways in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The core of this investigative method lies in the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope can influence the rate of a chemical reaction. core.ac.uk Observing a KIE indicates that the bonding to the isotopically labeled atom is altered in the rate-determining step of the reaction.

In a concerted mechanism, bond formation and breakage occur simultaneously in a single transition state. For the HWE reaction, this would involve the concurrent formation of the carbon-carbon double bond and the elimination of the phosphate byproduct. nrochemistry.comalfa-chemistry.comorganic-chemistry.org If this is the rate-determining step, breaking the bond to the 13C-labeled carbonyl carbon would be expected to produce a primary kinetic isotope effect. core.ac.uk

Conversely, a stepwise mechanism involves the formation of one or more intermediates. wikipedia.orgnih.gov In the HWE reaction, this could involve the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes in a separate step to the final products. wikipedia.orgnrochemistry.com The nucleophilic addition is generally considered the rate-limiting step. wikipedia.org If the formation of the intermediate is rate-determining, a smaller, secondary KIE might be observed at the labeled carbon. However, if the breakdown of the intermediate is the slow step, a primary KIE would be expected. By measuring the KIE, researchers can deduce which step is rate-limiting and thereby differentiate between the concerted and stepwise possibilities. nih.gov

Studies utilizing this compound involve reacting it with aldehydes or ketones and comparing the reaction rate to that of the unlabeled compound under identical conditions. A significant difference in rates (a notable k12C/k13C value) provides strong evidence for a mechanism where the bond to the labeled carbon is broken in the rate-determining step. core.ac.uk

Investigations into Stereoselectivity and Regioselectivity

The Horner-Wadsworth-Emmons reaction is well-regarded for its high (E)-stereoselectivity with stabilized phosphonates like triethyl phosphonoacetate. wikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.org However, the influence of isotopic labeling on the E/Z ratio of the resulting alkenes is a subject of mechanistic interest. The introduction of a 13C isotope at the carbonyl carbon can subtly alter the vibrational frequencies of bonds within the transition states leading to the E and Z isomers. If these transition states have different geometries, this isotopic substitution could potentially favor one pathway, thus altering the product ratio.

Research in this area would involve reacting this compound with various aldehydes under a range of conditions and comparing the E/Z isomer ratios to those from the unlabeled reagent. The following table illustrates hypothetical data from such an investigation, which often reveals that isotopic effects on stereoselectivity are subtle.

| Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio (Unlabeled) | E/Z Ratio (13C-labeled) |

|---|---|---|---|---|---|

| Benzaldehyde | NaH | THF | 25 | 95:5 | 94:6 |

| Cyclohexanecarboxaldehyde | KHMDS | Toluene | -78 | 10:90 | 11:89 |

| Isobutyraldehyde | LiCl/DBU | Acetonitrile | 0 | 85:15 | 86:14 |

While these small variations might not be synthetically useful for controlling stereochemistry, they provide valuable data for understanding the intricate geometries and energies of the competing transition states.

In molecules containing multiple electrophilic sites, such as two different carbonyl groups, regioselectivity becomes a critical factor. wikipedia.org this compound acts as a tracer to definitively identify the reaction site. Analysis of the product mixture by 13C NMR spectroscopy reveals the location of the 13C label, thereby identifying which electrophilic center underwent olefination.

This technique allows for the quantification of the relative reactivity of different carbonyl groups within the same molecule. Factors influencing this regioselectivity, including steric hindrance and electronic effects, can then be systematically studied. For instance, in a molecule with both an aldehyde and a ketone, the phosphonate ylide will preferentially react with the more reactive aldehyde. The use of the labeled phosphonate provides a direct method to measure this preference.

The following table presents hypothetical results from a competitive reaction on a dicarbonyl substrate.

| Substrate | Product 1 (Reaction at Site A) | Product 2 (Reaction at Site B) | Regioisomeric Ratio (A:B) |

|---|---|---|---|

| 4-Oxopentanal | Triethyl 4-methyl-2,5-hexadienoate-1-13C | Triethyl 3-acetyl-2-butenoate-1-13C | >95:<5 (Aldehyde reaction favored) |

| Methyl 4-acetylbenzoate | Triethyl 2-[4-(methoxycarbonyl)phenyl]propenoate-1-13C | Methyl 4-(2-(diethoxyphosphoryl)-1-ethoxycarbonylethyl)benzoate | >95:<5 (Ketone reaction favored) |

Such studies are fundamental to developing predictive models for controlling reaction outcomes in complex molecules, a key objective in modern organic synthesis.

Advanced Spectroscopic Characterization of Triethyl Phosphonoacetate 1 13c and Its Derivatives

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 13C NMR spectroscopy is a powerful tool for elucidating the structural features of Triethyl phosphonoacetate-1-13C. The presence of the 13C isotope at a specific position overcomes the low natural abundance of 13C, enabling more precise measurements and the observation of subtle spectral details.

Detailed Analysis of 13C Chemical Shifts and Multiplet Patterns

The 13C chemical shift of the labeled carbon atom in this compound is a sensitive probe of its local electronic environment. In deuterated chloroform (B151607) (CDCl3), the 13C-enriched carbon (C1) exhibits a chemical shift of approximately 127.32 ppm. This downfield shift is characteristic of a carbonyl carbon, influenced by the electronegativity of the adjacent oxygen atom and the electron-withdrawing phosphonate (B1237965) group. The multiplet pattern of this signal is primarily determined by coupling to the phosphorus-31 nucleus.

Measurement and Interpretation of 13C-31P and 13C-1H Coupling Constants

The interaction between the 13C-labeled carbon and the adjacent phosphorus-31 nucleus gives rise to a significant one-bond coupling constant (¹J C-P). This coupling is a crucial parameter for understanding the nature of the C-P bond. The magnitude of ¹J C-P is influenced by factors such as the hybridization of the carbon atom and the electronegativity of substituents.

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and mapping the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded carbon and proton nuclei. For this compound, an HSQC spectrum would show a correlation between the 13C signal of the enriched carbon and the protons of the adjacent methylene (B1212753) group, confirming their direct attachment.

Relaxation Times (T1, T2) and Molecular Dynamics Studies

The measurement of spin-lattice (T1) and spin-spin (T2) relaxation times for the 13C-labeled carbon can provide insights into the motional dynamics of the molecule.

T2 Relaxation: The T2 relaxation time is sensitive to slower motional processes and chemical exchange. Deviations in T2 values can indicate the presence of conformational exchange or intermolecular interactions.

Solid-State NMR Applications for Structural Insights

While solution-state NMR provides information about molecules in a dynamic, isotropic environment, solid-state NMR (ssNMR) offers a unique window into the structure and packing of molecules in the solid phase.

Magic-Angle Spinning (MAS) NMR for Powdered Samples

For powdered, crystalline, or amorphous samples of this compound, broad spectral lines are typically observed due to chemical shift anisotropy (CSA) and dipolar couplings. Magic-Angle Spinning (MAS) is a technique used to average these anisotropic interactions, resulting in significantly narrower and more resolved spectral lines.

By applying MAS, it is possible to obtain high-resolution 13C spectra of solid this compound. The chemical shifts observed in the solid state can differ from those in solution, providing information about the effects of crystal packing and intermolecular interactions. Furthermore, advanced ssNMR experiments can be used to determine internuclear distances and torsion angles, offering a detailed three-dimensional picture of the molecule in its solid form.

Dynamic Nuclear Polarization (DNP) Enhanced NMR for Sensitivity Improvement

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure determination, but it inherently suffers from low sensitivity. bruker.com Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically boosts NMR signal intensities, often by several orders of magnitude, by transferring the high spin polarization of electrons to the nuclei. bruker.comnih.govresearchgate.net This sensitivity enhancement is particularly crucial for studying low-abundance nuclei like ¹³C or for analyzing samples at very low concentrations. bruker.com

In the context of Triethyl phosphonoacetate-1-¹³C, DNP-enhanced solid-state NMR (ssNMR) offers a significant advantage. The process involves doping the sample with a stable radical polarizing agent and irradiating it with microwaves at cryogenic temperatures. nih.gov The polarization is then transferred from the electrons to the surrounding nuclei. For ¹³C-labeled molecules, this can lead to a remarkable increase in the signal-to-noise ratio, enabling experiments that would be otherwise impractical. nih.gov

Table 1: DNP-NMR Signal Enhancements for ¹³C-Labeled Compounds

| Compound/System | DNP Enhancement Factor (ε) | Magnetic Field (T) | Temperature (K) | Reference |

| ¹³C-labeled β-amyloid fibrils | 16–21 | 9.39 | 8 | nih.gov |

| 1-¹³C-Alanine | 20–30 | 9.4 | <20 | nih.gov |

| [1-¹³C] Sodium Acetate (B1210297) | Higher polarization vs. [2-¹³C] | 3.35 | 1.4 | nih.gov |

This table presents typical DNP enhancement factors observed in compounds with similar ¹³C environments, illustrating the expected sensitivity gains for Triethyl phosphonoacetate-1-¹³C.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the energy levels of molecular vibrations. libretexts.org These methods are exceptionally sensitive to changes in molecular structure, bonding, and environment. By analyzing the vibrational spectra, one can identify functional groups and deduce information about molecular conformation. libretexts.org

Characterization of Bond Vibrations and Force Constants

The vibrational spectrum of a molecule like triethyl phosphonoacetate is composed of distinct bands corresponding to specific vibrational modes, such as the stretching and bending of its chemical bonds. Organophosphorus compounds exhibit characteristic frequencies for the P=O, P-O-C, and C-C bonds. rsc.org For instance, the P=O stretching vibration is typically strong in the IR spectrum and appears in the region of 1250-1300 cm⁻¹.

The frequencies of these vibrations are determined by the masses of the atoms involved and the force constant of the bond, which is related to its strength. libretexts.orgcsbsju.edu By performing a normal coordinate analysis on the vibrational spectra, these force constants can be calculated, providing quantitative measures of the bond strengths within the molecule. osu.edu Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to accurately assign vibrational modes and calculate force constants for complex molecules like organophosphonates. rsc.org

Table 2: Typical Vibrational Frequencies for Functional Groups in Organophosphonates

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| P=O | Stretch | 1250 - 1300 | rsc.org |

| C=O | Stretch | 1700 - 1750 | nih.gov |

| P-O-C | Asymmetric Stretch | 1000 - 1050 | rsc.org |

| C-O-C | Asymmetric Stretch | 1100 - 1200 | researchgate.net |

| C-H (sp³) | Stretch | 2850 - 3000 | csbsju.edu |

This table provides a general guide to the expected positions of key vibrational bands for Triethyl phosphonoacetate.

Detection of Isotope-Induced Band Shifts

The substitution of an atom with one of its heavier isotopes, such as replacing ¹²C with ¹³C, increases the reduced mass of the vibrating system. libretexts.org According to the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. csbsju.edu Consequently, this isotopic substitution results in a predictable downward shift in the frequency of the vibrational bands associated with the labeled bond. libretexts.org

For Triethyl phosphonoacetate-1-¹³C, the most significant effect will be observed for the C=O stretching vibration, as this bond directly involves the isotopically labeled carbon atom. Studies on other ¹³C=O labeled compounds have shown that this substitution causes the carbonyl stretching band to shift to a lower frequency by approximately 40-43 cm⁻¹. nih.gov A smaller, but still detectable, shift would also be expected for the adjacent C-C bond stretching vibration.

The observation of these isotope-induced band shifts provides definitive proof of the assignment of specific vibrational modes. scispace.com By comparing the IR and Raman spectra of the unlabeled compound with its 1-¹³C derivative, researchers can unambiguously identify the carbonyl and other associated vibrations. This precise assignment is crucial for detailed studies of molecular interactions and conformational changes.

Table 3: Predicted Isotope-Induced Shift for C=O Stretch in Triethyl Phosphonoacetate-1-¹³C

| Vibrational Mode | Isotope | Theoretical Frequency (cm⁻¹) | Expected Shift (Δν, cm⁻¹) |

| C=O Stretch | ¹²C | ~1740 | - |

| C=O Stretch | ¹³C | ~1700 | ~ -40 |

This table illustrates the expected downward frequency shift of the carbonyl stretching vibration upon isotopic substitution, calculated based on the reduced mass change. This effect is a key signature in the vibrational spectrum of Triethyl phosphonoacetate-1-¹³C. libretexts.orgnih.gov

Computational Chemistry Studies on Triethyl Phosphonoacetate 1 13c Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, and its application to the Horner-Wadsworth-Emmons (HWE) reaction involving triethyl phosphonoacetate provides significant insights into the reactivity of its isotopically labeled form, Triethyl phosphonoacetate-1-13C. nih.gov

Mapping Potential Energy Surfaces for HWE and Related Reactions

Computational studies, primarily using DFT methods, have been instrumental in mapping the potential energy surfaces of the HWE reaction. researchgate.net This reaction begins with the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step. wikipedia.org The resulting intermediates can then interconvert before the final elimination to produce an alkene. wikipedia.org

The topography of the potential energy surface reveals the various intermediates and transition states involved in the reaction. By calculating the energies of these species, researchers can predict the most likely reaction pathway. For the HWE reaction, computational studies have explored how factors like substituents on the phosphonate and the nature of the aldehyde influence the energy landscape and, consequently, the stereoselectivity of the reaction. researchgate.net For instance, electron-withdrawing groups on the phosphonate can stabilize intermediates and transition states, which can lead to an increase in the formation of the Z-alkene product. researchgate.net

Optimization of Transition State Geometries and Energy Barriers

A crucial aspect of computational reaction analysis is the optimization of transition state geometries. uni-muenchen.deturbomole.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the HWE reaction of triethyl phosphonoacetate, DFT calculations are used to locate and characterize the transition states for both the initial nucleophilic addition and the subsequent elimination steps. researchgate.netresearchgate.net

The optimization process involves finding a first-order saddle point on the potential energy surface. uni-muenchen.dearxiv.org Once the transition state geometry is optimized, its energy can be calculated, allowing for the determination of the activation energy or energy barrier of the reaction step. This barrier is a key determinant of the reaction rate. Computational studies have shown that the steric and electronic properties of the reactants significantly influence the energy barriers in the HWE reaction. researchgate.net For example, bulkier substituents can lead to higher energy barriers due to increased steric hindrance in the transition state.

| Reaction Step | Computational Method | Calculated Parameter | Significance |

| Nucleophilic Addition | DFT (B3LYP) | Transition State Geometry | Elucidates the geometry of the key bond-forming step. |

| Elimination | DFT (B3LYP) | Energy Barrier (kcal/mol) | Determines the kinetic feasibility of the final product formation. |

| Isomer Interconversion | Ab initio (MP2) | Relative Intermediate Energies | Explains the observed stereoselectivity of the reaction. |

Solvent Effects Modeling on Reaction Profiles

Reactions in solution are significantly influenced by the surrounding solvent molecules. springernature.com Computational models are employed to account for these solvent effects on the reaction profile of the HWE reaction. springernature.com Both explicit and implicit solvent models can be used. Explicit models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solvent-solute interactions but is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. springernature.com These models are computationally more efficient and are widely used to study the effect of different solvents on reaction energies and barriers. springernature.com For the HWE reaction, computational studies incorporating solvent effects have demonstrated that polar solvents can stabilize charged intermediates and transition states, thereby influencing the reaction rate and selectivity. nih.gov

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry also plays a vital role in predicting and interpreting spectroscopic data, which is essential for characterizing molecules like this compound.

Computational NMR Chemical Shift Predictions (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. rsc.orgresearchgate.netnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for calculating NMR chemical shifts. nih.govresearchgate.net

For this compound, the GIAO method can predict the 13C chemical shift of the labeled carbon atom. These calculations are performed by first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors. researchgate.net The predicted chemical shifts are then compared with experimental data to confirm the structure and to understand the electronic environment of the labeled carbon. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.govresearchgate.net Computational predictions can achieve high accuracy, often within 1.5 ppm for 13C chemical shifts. rsc.orgnrel.gov

| Parameter | Method | Basis Set | Predicted 13C Shift (ppm) |

| Isotropic Shielding Constant | GIAO-DFT | 6-31G(d) | Varies with functional |

| Chemical Shift (relative to TMS) | GIAO-DFT | cc-pVTZ | Dependent on reference calculation |

Vibrational Frequency Calculations and Isotopic Shift Analysis

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can be used to calculate these vibrational frequencies and their corresponding intensities. researchgate.netbiointerfaceresearch.com For this compound, these calculations can predict the entire vibrational spectrum.

A particularly important aspect is the analysis of isotopic shifts. nsc.rulibretexts.org The substitution of a 12C atom with a heavier 13C isotope at the carbonyl carbon (C1) will lead to a predictable shift in the vibrational frequencies associated with that part of the molecule, most notably the C=O stretching frequency. libretexts.org By comparing the calculated isotopic shifts with experimentally observed shifts, researchers can definitively assign specific vibrational bands to particular atomic motions within the molecule. researchgate.netbiointerfaceresearch.comnsc.ru This provides a powerful tool for detailed structural analysis.

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | 1-13C Labeled Frequency (cm⁻¹) | Calculated Isotopic Shift (cm⁻¹) |

| C=O Stretch | ~1740 | Lower than unlabeled | Dependent on computational method |

| P=O Stretch | ~1250 | Minimal shift | ~0-2 |

| C-O Stretch | ~1030 | Minor shift | <5 |

Theoretical Treatment of Kinetic and Equilibrium Isotope Effects

The study of isotope effects provides profound insights into reaction mechanisms, transition state structures, and the vibrational environment of molecules. For isotopically labeled compounds such as Triethyl phosphonoacetate-1-¹³C, theoretical and computational chemistry offers a powerful lens to predict, understand, and validate experimentally observed kinetic and equilibrium isotope effects. These computational approaches are grounded in the principles of statistical mechanics and quantum chemistry, allowing for a detailed examination of how isotopic substitution at the C1 position influences the reactivity of the molecule.

Calculation of Isotopic Fractionation Factors

Isotopic fractionation factors (IFFs) are a cornerstone in the theoretical treatment of isotope effects, quantifying the tendency of a specific isotope to be enriched in one substance or chemical state relative to another at equilibrium. The equilibrium isotope effect (EIE) is directly related to the isotopic fractionation factor between the reactants and products. For a reaction involving Triethyl phosphonoacetate-1-¹³C, the EIE can be expressed as the ratio of the equilibrium constant for the ¹²C-containing reactant (K_light) to that of the ¹³C-containing reactant (K_heavy).

The calculation of IFFs relies on the principles of statistical mechanics, specifically through the use of partition functions. The isotopic fractionation factor, α, can be defined as the ratio of these partition functions for the two isotopic molecules. At the heart of this calculation is the Bigeleisen-Mayer equation, which simplifies the relationship by focusing on the vibrational frequencies of the isotopologues. ed.ac.uk The equation utilizes the concept of the reduced partition function ratio (RPFR), which is dependent on the vibrational frequencies of the molecule in the gas phase or in solution.

The primary inputs for these calculations are the harmonic vibrational frequencies of the ground state and, for kinetic isotope effects, the transition state. These frequencies are typically obtained from quantum mechanical calculations, such as Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining accurate vibrational frequencies and, consequently, reliable isotopic fractionation factors.

Illustrative Isotopic Fractionation Factors for Triethyl phosphonoacetate-1-¹³C in a Hypothetical Equilibrium

To illustrate the concept, consider a hypothetical equilibrium where Triethyl phosphonoacetate-1-¹³C participates in a reversible reaction. The calculated isotopic fractionation factors would reveal the distribution of the ¹³C isotope between the reactant and the product at equilibrium.

| Equilibrium Reaction | Computational Method | Calculated α (¹³C/¹²C) | Temperature (K) |

|---|---|---|---|

| TEPA-1-¹³C (aq) ⇌ Product A (aq) | B3LYP/6-31G(d) | 1.025 | 298.15 |

| TEPA-1-¹³C (aq) ⇌ Product B (aq) | M06-2X/6-311+G(d,p) | 0.995 | 298.15 |

| TEPA-1-¹³C (gas) ⇌ Product C (gas) | ωB97X-D/aug-cc-pVTZ | 1.018 | 373.15 |

This table presents hypothetical data for illustrative purposes.

Validation of Experimental KIE Data through Theoretical Models

A significant application of computational chemistry in the study of reaction mechanisms is the validation of experimentally determined kinetic isotope effects (KIEs). The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy). wikipedia.org For Triethyl phosphonoacetate-1-¹³C, the primary ¹³C KIE would provide valuable information about bond-breaking or bond-forming events at the C1 position in the rate-determining step of a reaction.

Theoretical models are employed to calculate the KIE by determining the structures and vibrational frequencies of the reactants and the transition state for a given reaction. The KIE can be calculated using transition state theory, where the rate constant is related to the Gibbs free energy of activation (ΔG‡). The difference in ΔG‡ between the ¹²C and ¹³C isotopologues gives rise to the KIE.

The computational workflow for validating experimental KIE data typically involves the following steps:

Locating the Transition State: The first and often most challenging step is to locate the transition state structure for the reaction of interest using quantum mechanical methods.

Frequency Calculations: Harmonic frequency calculations are then performed for the reactant and transition state structures for both the ¹²C and ¹³C isotopologues. These calculations confirm the nature of the stationary points (a minimum for the reactant and a first-order saddle point for the transition state) and provide the zero-point vibrational energies (ZPVEs) and other vibrational contributions to the partition functions. faccts.de

KIE Calculation: The KIE is then calculated from the vibrational frequencies using established formulas, often incorporating corrections for quantum mechanical tunneling, especially for reactions involving the transfer of light particles like hydrogen. faccts.de

By comparing the computationally predicted KIE with the experimentally measured value, researchers can gain confidence in the proposed reaction mechanism and transition state structure. Discrepancies between the theoretical and experimental values can prompt a re-evaluation of the computational model or the mechanistic hypothesis.

Illustrative Comparison of Experimental and Theoretical KIE for a Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a common application for phosphonate reagents like Triethyl phosphonoacetate. A computational study of the KIE for the reaction of Triethyl phosphonoacetate-1-¹³C with an aldehyde can provide insight into the mechanism.

| Reaction | Experimental KIE (¹²C/¹³C) | Computational Model | Calculated KIE (¹²C/¹³C) | Conclusion |

|---|---|---|---|---|

| HWE reaction with formaldehyde | 1.042 ± 0.005 | DFT (B3LYP/6-31G(d)) | 1.039 | Good agreement, supports a concerted mechanism. |

| HWE reaction with benzaldehyde | 1.028 ± 0.003 | DFT (M06-2X/6-311+G(d,p)) with solvation model | 1.030 | Excellent agreement, validates the transition state geometry. |

| HWE reaction with a hindered ketone | 1.015 ± 0.004 | DFT (ωB97X-D/aug-cc-pVTZ) | 1.018 | Reasonable agreement, suggests a more reactant-like transition state. |

This table presents hypothetical data for illustrative purposes.

The close agreement between the experimental and calculated KIE values in these hypothetical examples would lend strong support to the proposed transition state structures and the underlying reaction mechanism. nih.gov This synergy between experimental and theoretical approaches is a powerful tool in modern physical organic chemistry.

Applications of Triethyl Phosphonoacetate 1 13c in the Synthesis of Complex Molecules

Isotopically Labeled Retinoids and Carotenoids

The synthesis of isotopically labeled retinoids is crucial for understanding the molecular basis of vision. The visual cycle involves the light-induced isomerization of the retinal chromophore within rhodopsin proteins. By selectively replacing specific carbon atoms with ¹³C, researchers can probe the structural changes that occur during this process. nih.govpsu.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of retinoid synthesis, valued for its ability to form carbon-carbon double bonds with high stereoselectivity. wikipedia.orgnih.gov Triethyl phosphonoacetate-1-¹³C is an ideal reagent for this strategy, allowing for the precise insertion of a ¹³C label into the polyene chain of retinal.

In a typical synthetic sequence, a C₁₅-phosphonium salt can be reacted with a ¹³C-labeled C₅-building block, or conversely, a C₁₅-aldehyde can be coupled with a labeled two-carbon fragment delivered by Triethyl phosphonoacetate-1-¹³C. For instance, research has demonstrated the synthesis of retinals with multiple ¹³C labels to facilitate Dynamic Nuclear Polarization (DNP) enhanced solid-state MAS NMR studies. soton.ac.uk One such synthesis employed doubly labeled [¹³C₂]-triethyl phosphonoacetate in an HWE reaction with β-ionone to construct the polyene backbone, ultimately yielding retinals labeled at specific positions for incorporation into microbial retinylidene membrane proteins like proteorhodopsin and channelrhodopsin. soton.ac.uk The total synthesis of retinals labeled at positions such as C14, C15, or both, has been achieved starting from labeled acetonitriles and employing HWE chemistry as a key step. psu.edumdpi.com These synthetic routes are designed to be flexible, allowing for various labeling patterns to be accessed as needed for specific spectroscopic experiments. soton.ac.uk

Table 1: Examples of ¹³C-Labeled Retinals Synthesized for Spectroscopic Analysis This table is interactive. Click on headers to sort.

| Labeled Retinal Isotopomer | Precursor | Key Reagent | Application | Reference |

|---|---|---|---|---|

| [14-¹³C]-retinal | Labeled Acetonitrile | HWE Reagents | Solid-State NMR of Bacteriorhodopsin | psu.edumdpi.com |

| [15-¹³C]-retinal | Labeled Acetonitrile | HWE Reagents | Solid-State NMR of Bacteriorhodopsin | psu.edumdpi.com |

| [14,15-¹³C₂]-retinal | Doubly Labeled Acetonitrile | HWE Reagents | Solid-State NMR of Bacteriorhodopsin | psu.edumdpi.com |

| Multi-¹³C Labeled Retinals | β-ionone | [¹³C₂]-Triethyl phosphonoacetate | DNP-Enhanced Solid-State NMR of Retinylidene Proteins | soton.ac.uk |

| [12-¹³C]-retinal | Custom Synthesis | Standard Wittig/HWE Reagents | Solid-State NMR of Rhodopsin Activation | nih.gov |

Once synthesized, ¹³C-enriched retinals are incorporated into the opsin apoprotein to form reconstituted rhodopsin. nih.gov The ¹³C label acts as a site-specific spectroscopic reporter. Upon light absorption, rhodopsin's 11-cis-retinal (B22103) chromophore isomerizes to the all-trans form, triggering a cascade of protein conformational changes that lead to the generation of a nerve impulse. psu.edu

By using solid-state NMR, researchers can monitor the chemical shifts of the labeled carbons. These shifts are highly sensitive to the local electronic environment and the geometry of the retinal chain. nih.gov For example, studies using rhodopsin regenerated with retinals labeled at C12, C14, and C15 have been used to track the structural evolution of the chromophore as the protein transitions to its active Meta II state. The detection of close contacts between the labeled retinal carbons and ¹³C-labeled amino acid residues in the binding pocket provides direct evidence for how the mechanical force of isomerization is coupled to receptor activation. nih.gov This technique allows scientists to map the precise structural changes in the chromophore and its interactions with the protein during the visual signaling process, a feat not possible with unlabeled molecules. psu.edunih.gov

Preparation of ¹³C-Labeled Natural Products and Analogs

The application of Triethyl phosphonoacetate-1-¹³C extends beyond retinoids to the broader field of natural product chemistry, where isotopic labels are invaluable for studying biosynthesis and for creating analogs with unique properties.

Understanding how organisms construct complex natural products is a fundamental goal of chemical biology. A powerful method for this is the use of isotopic tracers. A precursor molecule enriched with ¹³C is "fed" to the producing organism (e.g., a bacterium or fungus), which then incorporates it into its metabolic pathways. nih.gov The final natural product is then isolated, and the location of the ¹³C labels is determined by NMR or mass spectrometry, revealing how the precursor was assembled.

Many natural products, particularly polyketides, are built from acetate (B1210297) units. nih.gov Triethyl phosphonoacetate-1-¹³C is a key reagent for synthesizing ¹³C-labeled precursors that can be used in these studies. For example, while the biosynthesis of phosphonate (B1237965) natural products like the phosphonoalamides begins with phosphonopyruvate, subsequent steps can involve acetate units for diversification. nih.gov By synthesizing a potential downstream intermediate that is ¹³C-labeled at a specific position using an HWE reaction with Triethyl phosphonoacetate-1-¹³C, researchers can test hypothetical biosynthetic pathways. If the label appears in the final natural product in the predicted location, it provides strong evidence for that pathway.

Some natural products inherently contain a phosphonate group, which often imparts significant biological activity. Examples include the antibiotic fosfomycin (B1673569) and various phosphonopeptides. nih.govnih.gov The chemical synthesis of these molecules and their analogs is an active area of research.

Introducing a ¹³C label into these molecules using Triethyl phosphonoacetate-1-¹³C provides a handle for detailed structural and mechanistic studies. For example, in the synthesis of a phosphonate-containing natural product, replacing a standard HWE reagent with its 1-¹³C labeled counterpart allows for the creation of a specifically labeled analog. This labeled analog can then be used in NMR-based studies to investigate its binding to a biological target, such as an enzyme or receptor. The ¹³C nucleus provides a clean spectroscopic window, free from the background signals of the unlabeled protein, allowing for the precise characterization of drug-target interactions. This approach is instrumental in structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic agents. nih.gov

Development of Novel Synthetic Methodologies Employing Isotopically Labeled Reagents

The availability of isotopically labeled reagents like Triethyl phosphonoacetate-1-¹³C not only facilitates the study of molecules but also drives the development of new synthetic methods. The isotopic label is a critical tool for investigating reaction mechanisms, which in turn leads to the optimization and discovery of new chemical transformations.

The Horner-Wadsworth-Emmons reaction, for which Triethyl phosphonoacetate is a primary reagent, has been the subject of extensive mechanistic study. guidechem.com Computational investigations have detailed a multi-step process involving the formation of an oxaphosphetane intermediate. capes.gov.brnih.gov While these models are powerful, they require experimental validation. By using Triethyl phosphonoacetate-1-¹³C in an HWE reaction and analyzing the products, chemists can track the fate of the labeled carbon atom. This allows for the unambiguous confirmation of bond connectivities and stereochemical outcomes, providing direct experimental evidence to support or refute proposed mechanisms. nih.govelsevierpure.com For instance, observing the ¹³C label exclusively in the E-alkene product under certain conditions would provide strong evidence for a pathway that kinetically favors the formation of the anti-oxaphosphetane intermediate. Such mechanistic clarity allows chemists to design more selective and efficient reactions, for example, by modifying the phosphonate substituents or reaction conditions to favor a specific stereochemical outcome. wikipedia.org

Stereoselective Synthesis of ¹³C-Labeled Olefins and Derivatives

The Horner-Wadsworth-Emmons reaction is renowned for its general, high stereoselectivity in favor of the (E)-alkene isomer. nrochemistry.comwikipedia.orgwikipedia.org This selectivity is a key advantage when synthesizing complex molecules where precise control of geometry is paramount. The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate (B84403) ester to furnish the alkene. nrochemistry.com The use of Triethyl phosphonoacetate-1-¹³C in this reaction allows for the formation of an α,β-unsaturated ester with the ¹³C label specifically at the carbonyl carbon of the ester group.

While direct literature examples detailing the stereoselective synthesis of ¹³C-labeled olefins using Triethyl phosphonoacetate-1-¹³C are not abundant, the principles of the HWE reaction provide a strong basis for its application. The stereochemical outcome is influenced by factors such as the nature of the base, solvent, and reaction temperature. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) is a common condition that generally affords high (E)-selectivity.

A closely related and illustrative example is the synthesis of (all-E,3R,3′R)-zeaxanthin-¹³C₄, a labeled carotenoid. researchgate.net In this multi-step synthesis, a key building block was prepared from Triethyl phosphonoacetate-¹³C₂, which is structurally very similar to the C-1 labeled analogue. The doubly labeled phosphonate was first methylated and then reacted in an HWE reaction with fumarylaldehyde dimethylacetal to produce an (E,E)-hexadienoate with high stereoselectivity. researchgate.net This demonstrates the feasibility and efficiency of using ¹³C-labeled phosphonates to construct complex polyene systems with defined stereochemistry. The yields for the initial HWE reaction and subsequent steps were reported to be good, highlighting the robustness of this methodology. researchgate.net

| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | E:Z Ratio | Reference |

| Fumarylaldehyde dimethylacetal | NaH | THF | Ethyl 6,6-dimethoxy-2-methyl-E, E-2,4-hexadienoate-¹³C₂ | N/A | High E | researchgate.net |

| Generic Aliphatic Aldehyde | NaH | THF | (E)-α,β-Unsaturated Ester-¹³C | Typically High | >95:5 | General HWE |

| Generic Aromatic Aldehyde | NaH | THF | (E)-α,β-Unsaturated Ester-¹³C | Typically High | >98:2 | General HWE |

Table 1: Representative Stereoselective HWE Reactions with ¹³C-Labeled Phosphonates. Note: Data for generic aldehydes are based on the well-established stereoselectivity of the HWE reaction. N/A indicates the specific yield for this step was not detailed in the referenced abstract.

Controlled Isotopic Tagging in Multi-Step Organic Syntheses

The true utility of Triethyl phosphonoacetate-1-¹³C is realized in its application for controlled isotopic tagging within the framework of a multi-step synthesis. The ability to introduce a single ¹³C atom at a known, stable position allows for the precise tracking of that carbon atom through a series of chemical transformations. This is invaluable for mechanistic studies, where the fate of specific atoms can unravel complex reaction pathways.

Furthermore, in the synthesis of pharmaceuticals or other bioactive molecules, the incorporation of a ¹³C label via Triethyl phosphonoacetate-1-¹³C can provide an internal standard for pharmacokinetic studies. The labeled compound is chemically identical to the unlabeled drug, but its mass difference allows for accurate quantification by mass spectrometry, a technique crucial in drug development and metabolic research. eurisotop.com

The synthesis of complex natural products often involves the assembly of several fragments. Triethyl phosphonoacetate-1-¹³C can be employed in the synthesis of one of these fragments, thereby introducing the isotopic label at an early stage. This labeled fragment can then be carried through the remainder of the synthetic sequence to yield the final, isotopically tagged complex molecule. The stability of the ester linkage under many reaction conditions, and the ability to hydrolyze it to the corresponding carboxylic acid or reduce it to an alcohol, provides significant synthetic flexibility.

Future Research Directions and Advanced Methodologies

Integration of Triethyl Phosphonoacetate-1-13C in Automated and Flow Synthesis Systems

The integration of this compound into automated and flow synthesis systems represents a significant leap forward in the production of isotopically labeled molecules. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. x-chemrx.comrsc.orgnih.govnih.gov The on-demand generation of reactive intermediates, a key feature of flow synthesis, is particularly advantageous for working with expensive isotopically labeled reagents like this compound, as it minimizes waste and allows for precise stoichiometric control. x-chemrx.comnih.gov

Recent developments have seen the creation of specialized flow reactors, such as "tube-in-tube" systems, for efficient gas-liquid reactions, which can be adapted for the synthesis of a variety of 13C-labeled products. x-chemrx.com These systems facilitate the transfer of reactive gases and allow for high efficiency in labeling. x-chemrx.com The automation of flow chemistry experiments is a powerful tool for high-throughput synthesis, enabling rapid optimization of reaction conditions for the incorporation of the 13C label from this compound into a wide range of target molecules. vapourtec.com This approach is not only efficient but also enhances the safety and reproducibility of syntheses involving valuable isotopic materials. x-chemrx.comrsc.orgnih.gov The future will likely see the development of fully automated platforms dedicated to the synthesis of complex molecules from labeled precursors like this compound.

Table 1: Advantages of Integrating Labeled Compounds in Flow Synthesis

| Feature | Advantage in Flow Synthesis | Relevance to this compound |

| Precision Control | Accurate management of temperature, pressure, and stoichiometry. x-chemrx.com | Ensures efficient and precise incorporation of the ¹³C label, minimizing waste of the expensive isotopic material. |

| Enhanced Safety | Small reaction volumes and rapid heat dissipation reduce risks. nih.gov | Safer handling of reactions that might be exothermic or involve sensitive reagents. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger production. rsc.org | Facilitates the production of larger quantities of ¹³C-labeled products for extensive studies. |

| Automation | High-throughput screening and optimization of reaction conditions. vapourtec.com | Rapid development of new synthetic routes utilizing the labeled phosphonate (B1237965). |

| On-Demand Generation | Reactive intermediates are produced and consumed in situ. nih.gov | Minimizes the decomposition of the labeled reagent and improves reaction efficiency. |

Development of New Highly Selective 13C-Labeled Phosphonate Reagents

Building upon the foundation of this compound, research is moving towards the synthesis of a new generation of highly selective ¹³C-labeled phosphonate reagents. This includes the development of C-chiral phosphonates, which are of significant interest due to their potential applications in asymmetric synthesis and as probes for stereospecific biological interactions. mdpi.comresearchgate.net Methods for the catalytic asymmetric synthesis of phosphonates are being actively explored, which could be adapted to produce enantiomerically pure ¹³C-labeled analogues. mdpi.com

The synthesis of novel bisphosphonates and phosphonate derivatives with diverse functional groups is another key area. mdpi.com These new reagents, when labeled with ¹³C, can serve as advanced tools for studying biological systems, such as bone imaging agents, or for creating new materials with specific properties. mdpi.comwikipedia.org Multicomponent reactions (MCRs) are emerging as a powerful strategy for the rapid generation of complex and diverse molecules, and their application to the synthesis of isotopically labeled compounds is a promising avenue. thieme-connect.deresearchgate.net This approach could be used to efficiently create libraries of ¹³C-labeled phosphonates from simpler labeled precursors. The ability to strategically place ¹³C atoms within these complex phosphonate structures will provide unprecedented insight into reaction mechanisms and molecular dynamics. nih.gov

Advanced Applications in Dynamic Covalent Chemistry and Supramolecular Assembly

The unique properties of the phosphonate group make it an excellent candidate for use in dynamic covalent chemistry (DCC) and supramolecular assembly. rsc.orgnih.govacs.orgacs.orgnih.govacs.orgresearchgate.netacs.orgtue.nl The introduction of a ¹³C label via this compound provides a powerful spectroscopic handle to study these complex and dynamic systems. In DCC, reversible covalent bonds are used to create adaptive materials. Poly(vinylphosphonates) have been functionalized to form dynamic covalent networks (DCNs) with tunable properties. acs.orgacs.org The ¹³C label would allow for detailed NMR studies to probe the kinetics and equilibrium of the bond exchange processes that are fundamental to these materials. acs.org

In supramolecular chemistry, phosphonates have been shown to act as guests in host-guest complexes and as building blocks for metal-organic frameworks (MOFs) and other complex architectures. rsc.orgnih.govacs.orgacs.orgnih.gov The binding of phosphonate anions within supramolecular structures like "nanojars" can be investigated in detail using techniques such as ¹³C NMR spectroscopy. nih.govacs.org This allows for the precise characterization of the interactions between the labeled guest and the host molecule. The development of phosphonate-based MOFs with tunable properties is a rapidly growing field, and the use of ¹³C-labeled linkers derived from this compound would enable researchers to study the framework dynamics and guest interactions with high precision. acs.orgnih.gov

Table 2: Applications of Labeled Phosphonates in Advanced Chemistry

| Field | Application | Role of this compound |

| Dynamic Covalent Chemistry | Probing bond exchange kinetics in adaptive networks. acs.orgresearchgate.net | The ¹³C label serves as a spectroscopic probe for NMR studies of network dynamics and self-healing mechanisms. |

| Supramolecular Assembly | Studying host-guest interactions and framework dynamics. nih.govacs.org | Enables detailed characterization of the binding environment and mobility of the phosphonate within supramolecular structures. |

| Metal-Organic Frameworks | Investigating the structure and properties of phosphonate-based MOFs. acs.orgnih.gov | Provides a tool to analyze the coordination and dynamics of the phosphonate linkers within the framework. |

Exploration of this compound in Interdisciplinary Catalysis and Materials Science Research